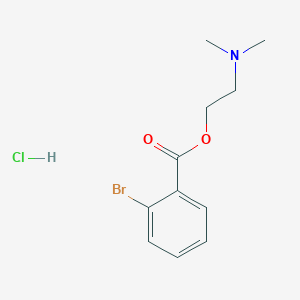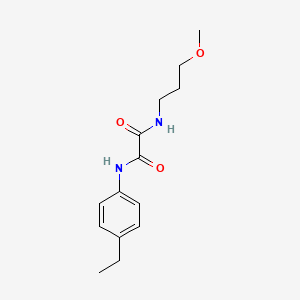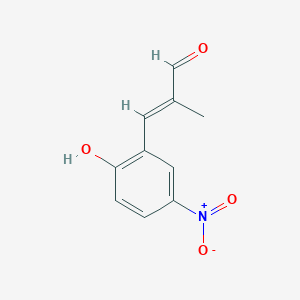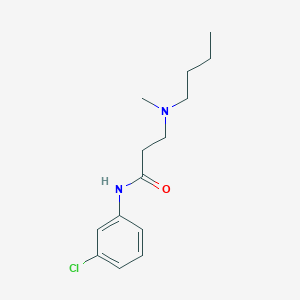
N~3~-butyl-N~1~-(2,5-dimethylphenyl)-N~3~-methyl-beta-alaninamide hydrochloride
Descripción general
Descripción
N~3~-butyl-N~1~-(2,5-dimethylphenyl)-N~3~-methyl-beta-alaninamide hydrochloride, also known as BDMC, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BDMC is a member of the beta-alanine family of compounds, which are known for their ability to modulate the activity of GABA receptors in the brain.
Mecanismo De Acción
The mechanism of action of N~3~-butyl-N~1~-(2,5-dimethylphenyl)-N~3~-methyl-beta-alaninamide hydrochloride is not fully understood, but it is thought to act through modulation of GABA receptors in the brain. GABA is the main inhibitory neurotransmitter in the brain, and modulation of GABA receptors can have a variety of effects on brain function. This compound has been shown to enhance GABAergic transmission, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~3~-butyl-N~1~-(2,5-dimethylphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied in animal models, which provides a wealth of data for researchers to draw from. However, this compound has some limitations for lab experiments. It has not been extensively studied in humans, so its safety and efficacy in humans are not well understood. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N~3~-butyl-N~1~-(2,5-dimethylphenyl)-N~3~-methyl-beta-alaninamide hydrochloride. One direction is to further elucidate the mechanism of action of this compound. Understanding how this compound modulates GABA receptors could lead to the development of more targeted therapies for neurodegenerative diseases. Another direction is to study the safety and efficacy of this compound in humans. Clinical trials could provide valuable information on the potential of this compound as a therapeutic agent. Finally, future research could focus on developing new synthetic compounds based on the structure of this compound that have improved efficacy and safety profiles.
Aplicaciones Científicas De Investigación
N~3~-butyl-N~1~-(2,5-dimethylphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has been extensively studied for its potential as a therapeutic agent. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Propiedades
IUPAC Name |
3-[butyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.ClH/c1-5-6-10-18(4)11-9-16(19)17-15-12-13(2)7-8-14(15)3;/h7-8,12H,5-6,9-11H2,1-4H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZRFXVPUWOZAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCC(=O)NC1=C(C=CC(=C1)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate](/img/structure/B3945333.png)
![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethylphenyl)-1,3-thiazol-2-amine](/img/structure/B3945337.png)

![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3945343.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)propanamide](/img/structure/B3945350.png)
![2-(4-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3945356.png)



![1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine oxalate](/img/structure/B3945395.png)
![ethyl 1-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3945401.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B3945402.png)
![(2-furylmethyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3945417.png)
![2-chloro-N-{2-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]ethyl}-4,5-difluorobenzamide hydrochloride](/img/structure/B3945423.png)